
Butobendine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butobendine is a trihydroxybenzoic acid.
Applications De Recherche Scientifique
Pharmacological and Biological Effects
Butobendine has been studied for its diverse pharmacological and biological properties. It exhibits a wide range of effects including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective actions. These effects are due to its action on multiple molecular targets, including nuclear factor-κB and its downstream molecules. The multipathway action of this compound reduces the chances of non-responsiveness and resistance development, supporting its use in treating various chronic diseases (Padmavathi et al., 2017).
Spectrophotometric and Spectrofluorometric Assays
This compound's electronic spectra are stable across a range of pH levels, but they change due to hydrolysis in certain pH ranges. Spectrophotometric and spectrofluorometric methods have been developed for assaying this compound in tablet forms. These methods have been found to yield precise and reproducible results, indicating their utility in pharmaceutical analysis (Zommer-Urbańska & Urbańska, 1984).
Effects on Cardiac Arrhythmias
Studies have compared the effects of this compound with other drugs like bretylium, lignocaine, and propranolol on experimental cardiac arrhythmias. These studies provide insights into the potential therapeutic action of this compound in heart rhythm disturbances, contributing to our understanding of its role in cardiovascular pharmacology (Allen, Shanks, & Zaidi, 1969).
Impact on Dopamine Beta-Hydroxylase
This compound has been found to inhibit dopamine beta-hydroxylase (DBH) activity, a key enzyme in adrenaline formation, in a stereospecific manner. This noncompetitive inhibitory effect is stronger than the feedback inhibition by adrenaline, noradrenaline, or quinidine, a standard antiarrhythmic compound. This suggests this compound's unique regulatory properties and its significance in understanding therapeutic action in certain types of heart rhythm disturbances (Grabowska & Gumińska, 1996).
Propriétés
Numéro CAS |
55769-65-8 |
|---|---|
Formule moléculaire |
C32H48N2O10 |
Poids moléculaire |
620.7 g/mol |
Nom IUPAC |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C32H48N2O10/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8/h15-18,23-24H,11-14,19-20H2,1-10H3/t23-,24-/m0/s1 |
Clé InChI |
ZKSIPEYIAHUPNM-ZEQRLZLVSA-N |
SMILES isomérique |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Autres numéros CAS |
55769-65-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



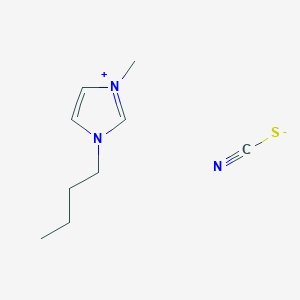
![5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione](/img/structure/B1250317.png)
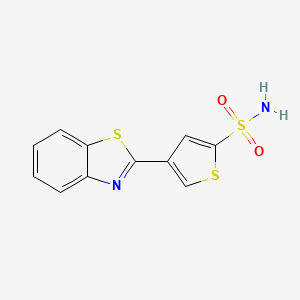
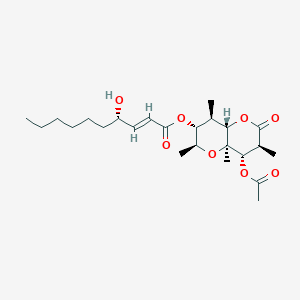
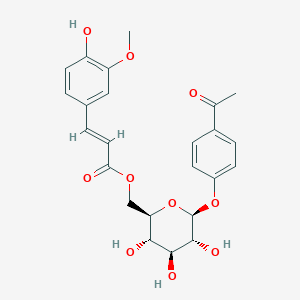

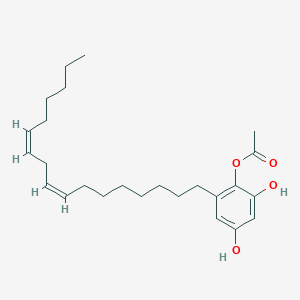
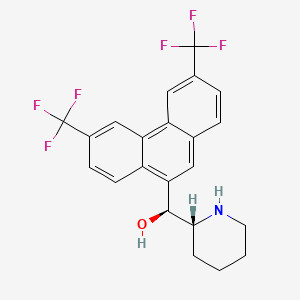

![(2'R,3R)-4',6,6'-Trihydroxy-2'-(4-hydroxyphenyl)-4-[(1E)-2-(3,5-dihydroxy-4-methoxyphenyl)ethenyl]-3,3'-spirobi[2,3-dihydrobenzofuran]-2-one](/img/structure/B1250328.png)



![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)